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molecular formula C10H9NO2 B1601354 Ethyl 3-(2-Pyridyl)propiolate CAS No. 66869-70-3

Ethyl 3-(2-Pyridyl)propiolate

Cat. No. B1601354
M. Wt: 175.18 g/mol
InChI Key: XOYXKNZOKZGKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742097B2

Procedure details

To a solution of 2-ethynyl-pyridine (309 mg, 3 mmol) in THF (6 mL) was added BuLi (1.6 M in hexane, 1.88 mL, 3 mmol) dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 30 min, then ethyl chloroformate (286 μL, 3 mmol) was added dropwise at −75° C. and the reaction mixture was stirred at −75° C. for 1 h. The mixture was then poured into ice water and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 50% ethyl acetate in heptane) afforded the title compound (349 mg, 66%) as a brown solid. MS: m/e=176.2 [M+H]+.
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
286 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].[Li]CCCC.Cl[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C1COCC1>[CH2:18]([O:17][C:15](=[O:16])[C:2]#[C:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:19]

Inputs

Step One
Name
Quantity
309 mg
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Name
Quantity
1.88 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
286 μL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −75° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −75° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, 0 to 50% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C#CC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 349 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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